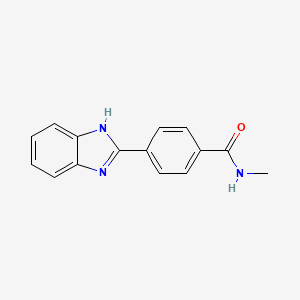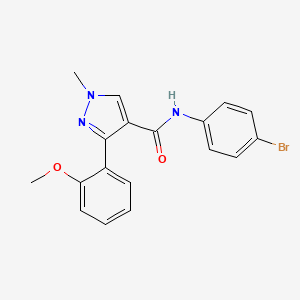![molecular formula C14H19N5O2 B7662140 3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)
3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine and agriculture. This compound is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Wirkmechanismus
The mechanism of action of 3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its antitumor, antimalarial, and antibacterial activities through various mechanisms. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. Additionally, the compound has been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit cytotoxic effects on cancer cells, which is attributed to its ability to induce apoptosis. Additionally, the compound has been shown to inhibit the growth of Plasmodium falciparum by disrupting the synthesis of DNA. The compound has also been shown to exhibit antibacterial activity by disrupting the bacterial cell wall synthesis. However, the exact biochemical and physiological effects of the compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole is its broad-spectrum activity against various diseases, including cancer, malaria, and bacterial infections. Additionally, the compound can be synthesized using various methods, which makes it easily accessible for research purposes. However, one of the limitations of the compound is its potential toxicity, which requires careful handling and testing in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole. One of the major areas of research is the development of new drug candidates based on the structure of the compound. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of the compound, which can provide insights into its potential use in various fields of scientific research. Furthermore, the compound can be tested for its activity against other diseases, such as viral infections and parasitic infections.
Synthesemethoden
The synthesis of 3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole can be achieved through various methods. One of the commonly used methods involves the reaction of 6-ethoxy-4-pyrimidinamine with 1-(chloromethyl)-4-(4-methylpiperazin-1-yl)-1,2-dihydro-2-oxo-3H-azepin-3-one. The reaction is carried out in the presence of a suitable solvent and a catalyst, which can be either acid or base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole has been extensively studied for its potential use in various fields of scientific research. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, malaria, and bacterial infections. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. Additionally, the compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-[[4-(6-ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-2-20-14-9-13(15-11-16-14)19-6-4-18(5-7-19)10-12-3-8-21-17-12/h3,8-9,11H,2,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNOCJNJBKFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCN(CC2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1R)-1-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]amino]ethyl]phenol](/img/structure/B7662060.png)
![3-[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662063.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)

![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)


![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
